

What is the chemical structure of Syringaldazine?

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Compound of Interest

Compound Name: Syringaldazine

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Syringaldazine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syringaldazine, systematically named 4-[[[(4-hydroxy-3,5-dimethoxyphenyl)methylidenehydrazinylidene]methyl]-2,6-dimethoxyphenol, is a phenolic organic compound widely recognized for its application as a chromogenic indicator in various biochemical assays.[1][2] Its distinct color change upon enzymatic oxidation makes it an invaluable tool, particularly for the detection and quantification of laccase and peroxidase activity.[3] This technical guide provides an in-depth overview of the chemical structure, properties, and key applications of **Syringaldazine**, with a focus on its use in enzymatic assays.

Chemical Structure and Properties

Syringaldazine is a symmetrical azine derivative of syringaldehyde. The molecule consists of two 4-hydroxy-3,5-dimethoxyphenyl units linked by a hydrazine-1,2-diylidenedimethylylidene bridge.[1]

Caption: Chemical structure of **Syringaldazine**.

Physicochemical Properties

The key physicochemical properties of **Syringaldazine** are summarized below. This data is crucial for its handling, storage, and application in experimental settings.

Property	Value	References
CAS Number	14414-32-5	[1] [2] [3] [4]
Molecular Formula	C ₁₈ H ₂₀ N ₂ O ₆	[1] [2] [3] [4]
Molecular Weight	360.36 g/mol	[1] [3] [4]
Appearance	Off-white to yellow powder or crystals	[4]
Melting Point	208–211 °C	[4]
Purity	≥98% (TLC), ≥99% (HPLC)	[4]
Solubility	Soluble in DMF, DMSO, and ethanol	[5]
Storage Conditions	2–8 °C, protected from light and moisture	[5]

Spectroscopic Data

The utility of **Syringaldazine** in enzymatic assays is based on the strong absorbance of its oxidized product.

Parameter	Value	Wavelength (λ)	References
Molar Absorptivity (ε) of Oxidized Product	65,000 M ⁻¹ cm ⁻¹	525 nm	[6] [7] [8]
Maximum Absorbance (λ _{max}) of Oxidized Product	-	530 nm	[9] [10]

Application in Laccase and Peroxidase Assays

Syringaldazine is a highly specific substrate for phenol-oxidizing enzymes, most notably laccase and peroxidase.^[5] The enzymatic oxidation of the colorless or pale yellow **Syringaldazine** yields a brightly colored quinone methide product, allowing for a simple and sensitive colorimetric assay.^{[5][10]}

The reaction is as follows: **Syringaldazine** (colorless/pale yellow) + O₂ ---
(Laccase/Peroxidase)---> Oxidized **Syringaldazine** (purple) + 2H₂O

This reaction forms the basis of a standard method for determining laccase activity in various samples, including fungal cultures, soil extracts, and purified enzyme preparations.^[5]

Experimental Protocol: Spectrophotometric Laccase Activity Assay

This protocol provides a standardized method for determining laccase activity using **Syringaldazine**.

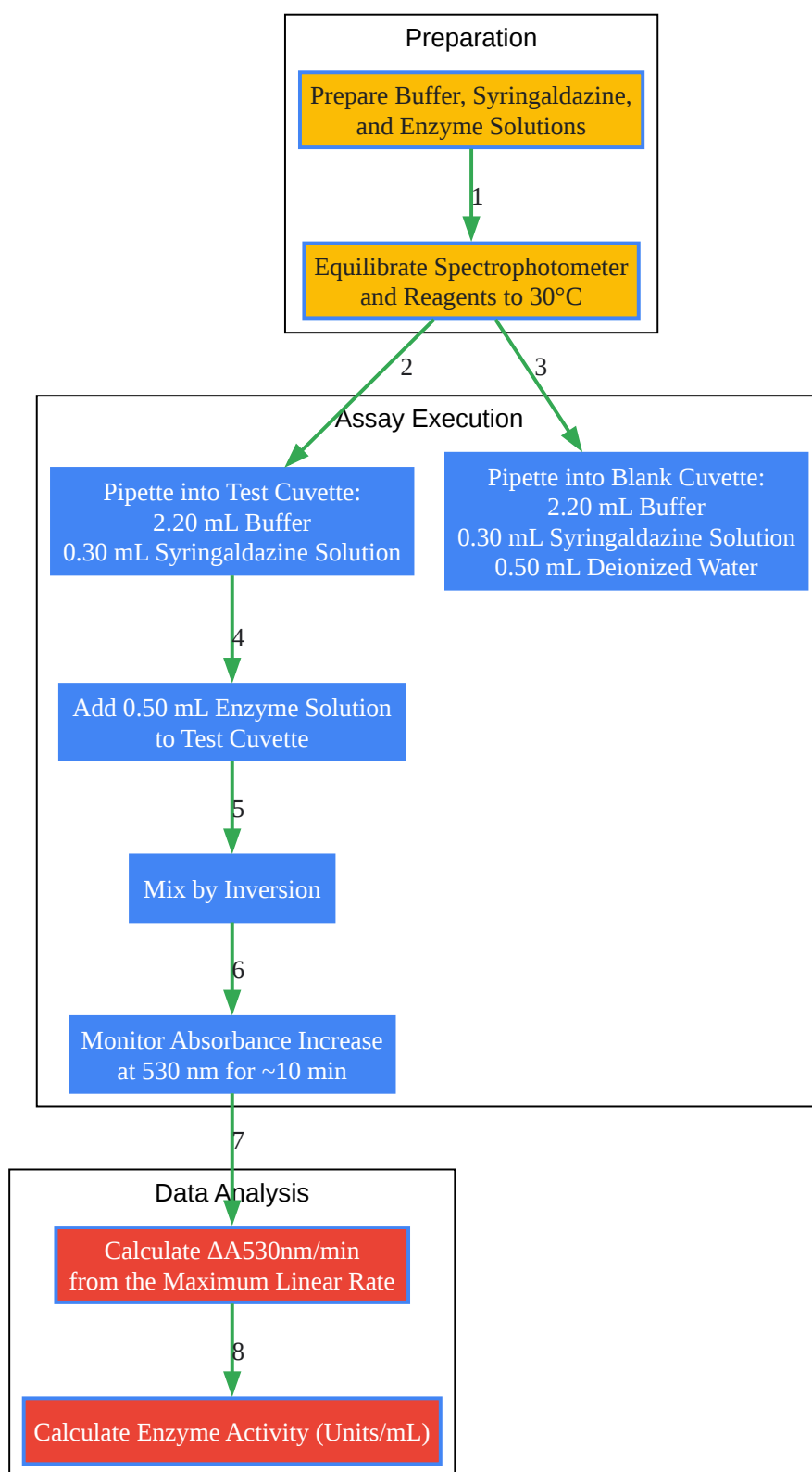
Reagent Preparation

- Potassium Phosphate Buffer (100 mM, pH 6.5 at 30°C):
 - Dissolve an appropriate amount of Potassium Phosphate, Monobasic (e.g., Sigma-Aldrich P-5379) in deionized water.
 - Adjust the pH to 6.5 at 30°C using 1 M KOH.
 - Bring to the final volume with deionized water.
- **Syringaldazine** Stock Solution (e.g., 0.56 mM):
 - Weigh 10.0 mg of **Syringaldazine** into a 50 mL volumetric flask.
 - Add 96% ethanol to the mark.
 - Stir for an extended period (approx. 3 hours) or use sonication until fully dissolved.^{[7][11]}

- Store this stock solution in a dark bottle in a refrigerator (2–8°C).^{[7][12]}
- **Syringaldazine** Working Solution (e.g., 0.216 mM):
 - Prepare fresh before use.
 - Dilute the stock solution with the appropriate solvent (e.g., for the Sigma-Aldrich protocol, prepare in absolute methanol). Alternatively, dilute the ethanol stock with deionized water.^{[7][12]}
- Laccase Enzyme Solution:
 - Immediately before use, prepare a solution containing an estimated 25-50 units/mL of Laccase in cold deionized water. The optimal concentration may need to be determined empirically.

Assay Procedure

The following workflow outlines the spectrophotometric measurement.



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